5-Acetamido-2-aminophenylboronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

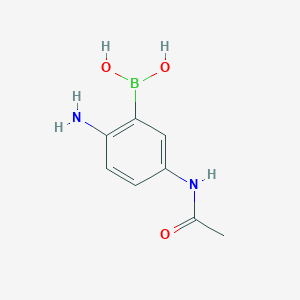

5-Acetamido-2-aminophenylboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of both acetamido and aminophenyl groups attached to a boronic acid moiety

Wissenschaftliche Forschungsanwendungen

5-Acetamido-2-aminophenylboronic acid has a wide range of applications in scientific research:

Biology: The compound is used in the development of boron-containing drugs and as a probe for studying enzyme activity.

Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Wirkmechanismus

Target of Action

The primary target of 5-Acetamido-2-aminophenylboronic acid is the palladium (II) complex . This compound is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura (SM) cross-coupling reaction . The SM coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of 5-Acetamido-2-aminophenylboronic acid involves two key processes: oxidative addition and transmetalation . In the oxidative addition process, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation process, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 5-Acetamido-2-aminophenylboronic acid is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It’s known that organoboron compounds, including boronic esters, are generally stable and readily prepared . They are also environmentally benign, making them suitable for various applications .

Result of Action

The result of the action of 5-Acetamido-2-aminophenylboronic acid is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura coupling reaction, where the organoboron reagent interacts with the palladium (II) complex to form a new bond .

Action Environment

The action of 5-Acetamido-2-aminophenylboronic acid is influenced by several environmental factors. For instance, the stability of organoboron compounds can be affected by air and moisture . Boronic esters, such as 5-acetamido-2-aminophenylboronic acid, are usually more stable and can withstand these environmental factors . Additionally, the reaction conditions for the Suzuki–Miyaura coupling are exceptionally mild and functional group tolerant, which further enhances the efficacy and stability of the compound .

Biochemische Analyse

Biochemical Properties

5-Acetamido-2-aminophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Cellular Effects

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Molecular Mechanism

The molecular mechanism of 5-Acetamido-2-aminophenylboronic acid primarily involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that the compound is relatively stable and readily prepared .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2-aminophenylboronic acid typically involves the following steps:

Nitration: The starting material, 2-aminophenol, undergoes nitration to form 2-nitrophenol.

Reduction: The nitro group in 2-nitrophenol is reduced to form 2-aminophenol.

Acetylation: The amino group in 2-aminophenol is acetylated to form 5-acetamido-2-aminophenol.

Borylation: The final step involves the borylation of 5-acetamido-2-aminophenol using a boronic acid reagent to form 5-Acetamido-2-aminophenylboronic acid.

Industrial Production Methods: Industrial production of 5-Acetamido-2-aminophenylboronic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include boronic acid derivatives, reducing agents, and acetylating agents.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Acetamido-2-aminophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The acetamido group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: 5-Acetamido-2-aminophenylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

- 2-Acetamido-5-aminophenylboronic acid

- 3-Acetamido-4-aminophenylboronic acid

- 4-Acetamido-3-aminophenylboronic acid

Comparison: 5-Acetamido-2-aminophenylboronic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and binding properties

Biologische Aktivität

5-Acetamido-2-aminophenylboronic acid (CAS No. 136237-73-5) is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound serves as a significant building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is crucial for forming carbon-carbon bonds. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Target and Mode of Action

The primary target of 5-acetamido-2-aminophenylboronic acid is the palladium (II) complex, which plays a vital role in cross-coupling reactions. The mode of action involves two key processes: oxidative addition and transmetalation , which facilitate the formation of new carbon-carbon bonds during the Suzuki-Miyaura reaction.

Biochemical Pathways

The compound significantly influences biochemical pathways by participating in the Suzuki-Miyaura coupling reaction, allowing for the synthesis of complex organic molecules. This pathway is essential in drug development and materials science.

Pharmacokinetics

Organoboron compounds, including 5-acetamido-2-aminophenylboronic acid, exhibit stability and are readily prepared under mild conditions. Their pharmacokinetics suggest they can be effectively utilized in various biological systems, making them suitable candidates for drug design and delivery systems.

Cellular Effects

5-Acetamido-2-aminophenylboronic acid has been studied for its potential as a boron-carrier in neutron capture therapy (NCT), where boron compounds are selectively delivered to tumor cells to enhance radiation therapy's efficacy. The compound's ability to form stable complexes with biomolecules suggests it can be used as a probe for studying enzyme activity and interactions within cellular environments .

Table 1: Summary of Biological Activities

Case Study: Protease Inhibition

A study demonstrated that 5-acetamido-2-aminophenylboronic acid effectively inhibits furin, a protease involved in the activation of several virulence factors in pathogens. This inhibition was shown to prevent the killing of murine macrophages by recombinant proteins, highlighting its potential as an antiviral agent .

Synthetic Routes and Preparation Methods

The synthesis of 5-acetamido-2-aminophenylboronic acid typically involves several steps:

- Nitration : Starting with 2-aminophenol, nitration forms 2-nitrophenol.

- Reduction : The nitro group is reduced to yield 2-aminophenol.

- Acetylation : Acetylation of the amino group produces 5-acetamido-2-aminophenol.

- Borylation : Finally, borylation with a boronic acid reagent forms 5-acetamido-2-aminophenylboronic acid.

These methods are scalable for industrial production while maintaining high yields and purity.

Comparison with Similar Compounds

5-Acetamido-2-aminophenylboronic acid can be compared with other related compounds:

| Compound Name | Key Features |

|---|---|

| 2-Acetamido-5-aminophenylboronic acid | Similar structure but different substitution pattern affecting reactivity. |

| 3-Acetamido-4-aminophenylboronic acid | Exhibits unique binding properties due to positional changes in functional groups. |

| 4-Acetamido-3-aminophenylboronic acid | Varies in biological activity based on structural differences. |

Eigenschaften

IUPAC Name |

(5-acetamido-2-aminophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4,13-14H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHNMRIMBLCZGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.